7-ethyl-1H-indole-2-carboxylic Acid
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Overview
Description
7-Ethyl-1H-indole-2-carboxylic Acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features an indole core with an ethyl group at the 7th position and a carboxylic acid group at the 2nd position. It is known for its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, exhibiting a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1H-indole-2-carboxylic Acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would be 7-ethyl-2-formylindole and phenylhydrazine. The reaction typically occurs under reflux conditions with methanesulfonic acid as the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Fischer indole synthesis or other scalable synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methanol derivatives .
Scientific Research Applications
7-Ethyl-1H-indole-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-2-carboxylic Acid: Lacks the ethyl group at the 7th position, resulting in different biological activities and properties.
7-Hydroxy-1H-indole-2-carboxylic Acid: Contains a hydroxyl group instead of an ethyl group, leading to variations in reactivity and applications.
7-Bromo-1H-indole-2-carboxylic Acid: Features a bromine atom at the 7th position, which can significantly alter its chemical behavior and biological effects.
Uniqueness: 7-Ethyl-1H-indole-2-carboxylic Acid is unique due to the presence of the ethyl group at the 7th position, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a lead compound for drug development and other applications .
Properties
IUPAC Name |
7-ethyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSBDGLASRGBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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